molecular formula C22H24N2OS2 B430792 3-BENZYL-2-[(2-METHYLALLYL)SULFANYL]-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE CAS No. 351161-53-0

3-BENZYL-2-[(2-METHYLALLYL)SULFANYL]-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE

Cat. No.: B430792
CAS No.: 351161-53-0
M. Wt: 396.6g/mol
InChI Key: YGPVVRVVSCZQJD-UHFFFAOYSA-N
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Description

3-BENZYL-2-[(2-METHYLALLYL)SULFANYL]-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE is a complex organic compound with a unique structure that includes a cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-BENZYL-2-[(2-METHYLALLYL)SULFANYL]-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE involves multiple steps. One common method includes the condensation of DMF–DMA at the methyl group of the acetyl moiety, followed by cyclization to form the pyrimidin-4-one core. This process is accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and further condensation reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic synthesis techniques, including condensation, cyclization, and methylation reactions, which can be scaled up for industrial purposes.

Chemical Reactions Analysis

Types of Reactions

3-BENZYL-2-[(2-METHYLALLYL)SULFANYL]-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like thiols or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-BENZYL-2-[(2-METHYLALLYL)SULFANYL]-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-BENZYL-2-[(2-METHYLALLYL)SULFANYL]-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but it is believed to involve electron-withdrawing groups that stabilize the compound’s negative charge .

Comparison with Similar Compounds

Similar Compounds

  • 3-benzyl-2-[(2-methyl-2-propenyl)sulfanyl]-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
  • Pyrido[2,3-d]pyrimidin-5-one

Uniqueness

3-BENZYL-2-[(2-METHYLALLYL)SULFANYL]-3,5,6,7,8,9-HEXAHYDRO-4H-CYCLOHEPTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE is unique due to its hexahydro-cyclohepta structure, which provides distinct chemical and biological properties compared to its similar compounds .

Properties

CAS No.

351161-53-0

Molecular Formula

C22H24N2OS2

Molecular Weight

396.6g/mol

IUPAC Name

4-benzyl-5-(2-methylprop-2-enylsulfanyl)-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C22H24N2OS2/c1-15(2)14-26-22-23-20-19(17-11-7-4-8-12-18(17)27-20)21(25)24(22)13-16-9-5-3-6-10-16/h3,5-6,9-10H,1,4,7-8,11-14H2,2H3

InChI Key

YGPVVRVVSCZQJD-UHFFFAOYSA-N

SMILES

CC(=C)CSC1=NC2=C(C3=C(S2)CCCCC3)C(=O)N1CC4=CC=CC=C4

Canonical SMILES

CC(=C)CSC1=NC2=C(C3=C(S2)CCCCC3)C(=O)N1CC4=CC=CC=C4

Origin of Product

United States

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